Product packaging for 5-Iodoorotic acid(Cat. No.:CAS No. 17687-22-8)

5-Iodoorotic acid

Cat. No.: B093373
CAS No.: 17687-22-8
M. Wt: 281.99 g/mol
InChI Key: NWVVOUXUHGRCGE-UHFFFAOYSA-N
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Description

Historical Context of Orotic Acid Derivatives in Biochemical Studies

Orotic acid, first isolated from cow's milk, was initially thought to be a vitamin and was designated as vitamin B13. It is now understood to be an intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides. nih.gov The study of orotic acid and its derivatives has been instrumental in elucidating the enzymatic steps of this essential metabolic pathway. nih.gov Researchers have long utilized modified forms of orotic acid to probe the mechanisms of enzymes involved in pyrimidine biosynthesis and to develop inhibitors of this pathway for various therapeutic purposes. nih.gov

Academic Significance of Halogenated Pyrimidines in Research

Halogenated pyrimidines represent a significant class of compounds in academic research due to their diverse biological activities. The introduction of a halogen atom, such as iodine, into the pyrimidine ring can dramatically alter the compound's physicochemical properties, including its size, electronegativity, and ability to form halogen bonds. These modifications can lead to enhanced binding to target enzymes or receptors, making halogenated pyrimidines potent tools for studying biological systems and valuable lead compounds in drug discovery. For instance, the well-known antiviral agent Idoxuridine is an iodinated pyrimidine nucleoside analogue.

Overview of 5-Iodoorotic Acid's Role in Pyrimidine Metabolism Research

This compound, a derivative of orotic acid featuring an iodine atom at the 5th position of the pyrimidine ring, has been investigated for its potential to interact with key enzymes in the pyrimidine biosynthetic pathway. While less studied than its fluorinated counterpart, 5-fluoroorotic acid, the unique properties of the iodine atom make 5-iodo-orotic acid a compound of interest for specific research applications. Its larger size and potential for heavy-atom interactions make it a candidate for use in structural biology studies, such as X-ray crystallography. nih.gov Furthermore, its potential to act as an inhibitor of enzymes like dihydroorotate (B8406146) dehydrogenase and orotate (B1227488) phosphoribosyltransferase places it at the nexus of enzymology and drug development research. medchemexpress.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3IN2O4 B093373 5-Iodoorotic acid CAS No. 17687-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVVOUXUHGRCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327578
Record name 5-IODOOROTIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17687-22-8
Record name 5-IODOOROTIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Pathways and Enzymatic Interactions of 5 Iodoorotic Acid

Involvement in Pyrimidine (B1678525) Biosynthesis and Salvage Pathways Research

The synthesis of pyrimidine nucleotides is a fundamental cellular process, occurring through two primary routes: the de novo pathway and the salvage pathway. The de novo pathway constructs pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine, an energy-intensive process. creative-proteomics.com Conversely, the salvage pathway recycles pre-existing pyrimidine bases and nucleosides from cellular turnover or extracellular sources, offering a more energy-efficient alternative. utsw.edunih.gov Both pathways are critical for producing the building blocks of DNA and RNA. creative-proteomics.com

The compound 5-iodo-2,6-dioxo-1H-pyrimidine-4-carboxylic acid, commonly known as 5-iodo-orotic acid, has been a subject of investigation for its role within these pathways. Research has explored its interactions with key enzymes that are central to pyrimidine metabolism.

Investigations into Orotate (B1227488) Phosphoribosyltransferase (OPRT) Activity

Orotate phosphoribosyltransferase (OPRT), also known as orotic acid phosphoribosyltransferase, is a pivotal enzyme in the de novo synthesis of pyrimidines. ontosight.aiwikipedia.org It catalyzes the conversion of orotate to orotidine (B106555) 5'-monophosphate (OMP) using phosphoribosyl pyrophosphate (PRPP) as a co-substrate. ontosight.aitaylorandfrancis.com This reaction is a crucial step in the formation of uridine (B1682114) 5'-monophosphate (UMP), a precursor for other pyrimidine nucleotides. ontosight.ai In mammals, OPRT is a domain of the bifunctional enzyme UMP synthase (UMPS). wikipedia.org

Studies have shown that allopurinol (B61711) and its metabolite, oxipurinol, can interfere with pyrimidine biosynthesis by inhibiting OPRT. nih.gov This inhibition leads to an accumulation of orotic acid. nih.gov OPRT is also the primary enzyme responsible for the phosphoribosylation of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) to its active form, 5-fluorouridine (B13573) monophosphate (FUMP). wikipedia.orgtaylorandfrancis.comnih.gov

Studies on Orotidine-5'-Monophosphate Decarboxylase (ODC) Interactions

Orotidine-5'-monophosphate decarboxylase (ODC or OMP-DC), the final enzyme in the de novo pyrimidine biosynthesis pathway, catalyzes the decarboxylation of OMP to yield UMP. ebi.ac.ukwikipedia.org This enzyme is remarkably efficient, accelerating the reaction rate by a factor of 1017. wikipedia.orgrcsb.org In mammals, ODC activity is also part of the bifunctional UMP synthase. wikipedia.org

The catalytic mechanism of ODC relies on charged amino acid residues within its active site. wikipedia.org Research has demonstrated that allopurinol therapy can lead to an increase in ODC activity in erythrocytes and leukocytes, following an initial inhibition of the pyrimidine biosynthesis pathway. nih.gov In yeast, mutations in the gene for ODC (URA3) are used as a selectable marker, as functional ODC makes yeast sensitive to 5-fluoroorotic acid (5-FOA). wikipedia.org

Modulation of Enzyme Activity by 5-Iodoorotic Acid

Enzyme modulation refers to the alteration of an enzyme's catalytic activity by a molecule, which can either be an inhibitor that blocks activity or an activator that enhances it. wikipedia.orgnih.gov This modulation is a fundamental mechanism for controlling cellular metabolic pathways. bgc.ac.in

Mechanisms of Enzyme Inhibition and Activation

Enzyme inhibitors can act through various mechanisms. wikipedia.orgCompetitive inhibitors resemble the substrate and bind to the active site, preventing the substrate from binding. libretexts.orgNon-competitive inhibitors bind to an allosteric (non-active) site, causing a conformational change that inactivates the enzyme, regardless of whether the substrate is bound. libretexts.orgmicrobenotes.comUncompetitive inhibitors bind only to the enzyme-substrate complex. microbenotes.com Some inhibitors bind reversibly through non-covalent interactions, while others, known as irreversible inhibitors, form strong covalent bonds with the enzyme. wikipedia.orgmicrobenotes.com

Enzyme activation, on the other hand, can occur when a molecule binds to an enzyme and increases its catalytic efficiency. nih.gov This can happen through various means, such as inducing a more favorable conformation or participating directly in the catalytic process. For instance, studies on ODC have shown that interactions with specific amino acid side chains and the ribosyl hydroxyl groups of the substrate are utilized to activate the enzyme for catalysis. nih.gov Research has also demonstrated that allopurinol therapy can lead to an "activation" of the OPRT enzyme in erythrocytes. nih.gov

Structure-Activity Relationship (SAR) Studies on Enzyme Targets

Structure-activity relationship (SAR) studies are crucial in drug discovery and molecular biology for understanding how the chemical structure of a molecule relates to its biological activity. taylorandfrancis.com By analyzing the impact of different functional groups and structural features on a molecule's interaction with its target, researchers can design more potent and selective compounds. taylorandfrancis.comnih.gov

For enzyme inhibitors, SAR studies help to identify the key molecular features required for binding to the active or allosteric sites. nih.govresearchgate.net For example, a study on inhibitors of 5α-reductase suggested a requirement for groups that mimic the C(3)=O of the steroid substrate's A-ring. nih.gov In the context of ODC, computational analyses and crystal structures with ligand analogues have shown that substrate distortion, primarily exerted by the amino acid K72, contributes to its catalytic power. rcsb.org These studies provide a framework for designing novel inhibitors by modifying the structure of known ligands to enhance their binding affinity and inhibitory effects. nih.gov

Metabolic Fate and Biotransformation in Research Models

The study of a compound's metabolic fate involves tracing its absorption, distribution, metabolism, and excretion within a biological system. mdpi.comnih.gov Biotransformation is the specific biochemical modification of a chemical compound by an organism, often involving enzymes. wikipedia.orgmdpi.com These processes are typically investigated using in vivo models, such as rats, and in vitro systems like pooled human liver microsomes (pHLMs). nih.gov

Metabolic transformations are generally categorized into Phase I and Phase II reactions. mdpi.com Phase I reactions, which include oxidation, reduction, and hydrolysis, are often catalyzed by cytochrome P450 enzymes and introduce or expose functional groups. mdpi.commdpi.com Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid. nih.govmdpi.com

For example, a study on ioglycamic acid, an iodinated compound, found no metabolites in plasma, but up to two were identified in urine, and one was found in bile after injection of a related compound, iotroxic acid. nih.gov Another study investigating deschloroketamine (B12793670) derivatives in rats identified numerous Phase I and Phase II metabolites resulting from reactions such as N-dealkylation, hydroxylation, oxidation, glucuronidation, and N-acetylation. nih.gov These research models are essential for predicting how a compound will be processed in the body.

5 Iodoorotic Acid As a Molecular Probe and Research Tool

Application in Investigating Nucleic Acid Metabolismtandfonline.com

Nucleic acid metabolism encompasses the complex pathways for the synthesis and degradation of DNA and RNA. Halogenated pyrimidines, including derivatives of 5-Iodoorotic acid, are instrumental in studying these processes. By introducing a modified base, researchers can trace metabolic pathways, study enzyme mechanisms, and probe the structure of nucleic acids. tandfonline.com

Utilization in DNA and RNA Synthesis Studiesnih.gov

This compound is a precursor to iodinated nucleotides that can be incorporated into DNA and RNA during synthesis. For instance, 5-iodouridine (B31010) triphosphate (5-IUTP) and 5-iodo-2'-deoxyuridine triphosphate (5-IdUTP) can be used by RNA and DNA polymerases, respectively, as substitutes for their natural counterparts, UTP and dTTP. nih.govpnas.org This process generates nucleic acid strands containing iodinated bases. nih.gov The presence of the heavy iodine atom provides a valuable tag for various analytical methods without significantly disrupting the Watson-Crick base-pairing. tandfonline.com

A study demonstrated that iodinated 2'-deoxyribonucleoside triphosphates derived from 5-iodouracil (B140508) and 5-iodocytosine (B72790) were successfully incorporated into DNA using KOD XL DNA polymerase through both primer extension and PCR amplification. nih.gov This highlights the utility of these precursors in generating modified DNA for further functional and structural analysis. nih.gov

Table 1: Iodinated Pyrimidine (B1678525) Derivatives in Synthesis Studies

DerivativeAbbreviationApplicationIncorporating Enzyme
5-iodouridine triphosphate5-IUTPRNA Synthesis ProbeRNA Polymerase pnas.org
5-iodo-2'-deoxyuridine triphosphate5-IdUTPDNA Synthesis ProbeDNA Polymerase nih.gov
5-iodocytosine-derived dNTP5-IdCTPDNA Synthesis ProbeDNA Polymerase nih.gov

Gene Tagging and Gene Replacement Methodologies (e.g., inSchizosaccharomyces pombe)frenoy.eu

In molecular genetics, particularly in yeast models like Saccharomyces cerevisiae and Schizosaccharomyces pombe, counter-selection systems are crucial for techniques like gene replacement and plasmid shuffling. frenoy.euwikipedia.orgdartmouth.edu The most widely used system involves the URA3 gene (ura4 in S. pombe) and the compound 5-fluoroorotic acid (5-FOA). frenoy.euwikipedia.org The URA3 gene encodes the enzyme orotidine-5'-phosphate decarboxylase, which is part of the pyrimidine biosynthesis pathway. wikipedia.orgnih.gov This enzyme converts 5-FOA into a toxic fluorinated nucleotide, leading to cell death. wikipedia.org Consequently, only cells that have lost the URA3 gene (ura3- mutants) can survive on a medium containing 5-FOA. wikipedia.orgdartmouth.edu This provides a powerful method to select for successful gene deletion or plasmid loss events. nih.govnih.gov

While this counter-selection mechanism is well-documented for 5-fluoroorotic acid, the use of 5-iodo-orotic acid for the same purpose is less commonly cited in the researched literature. However, the fundamental principle relies on the enzymatic conversion of the 5-halogenated orotic acid into a toxic product by the URA3/ura4 gene product. This suggests a potential, though less utilized, role for 5-iodo-orotic acid in similar genetic selection methodologies.

Use in Ligand Binding Assays and Target Identificationoup.com

This compound derivatives are powerful tools for identifying and characterizing molecules that bind to specific DNA or RNA sequences. By incorporating a 5-iodouracil residue into a nucleic acid probe, researchers can pinpoint the precise binding sites of proteins. oup.comnih.gov

A key technique enabled by this modification is photochemical cross-linking. oup.comresearchgate.net When a nucleic acid probe containing 5-iodouracil is bound by its target protein, it can be exposed to long-wavelength UV light (e.g., 325 nm). oup.comglenresearch.com This light specifically excites the 5-iodouracil, causing it to form a reactive uracil-5-yl radical that covalently bonds with nearby amino acid residues (such as aromatic amino acids) on the protein. pnas.orgresearchgate.net This process permanently links the nucleic acid to its binding partner, allowing for the isolation and identification of the target protein. researchgate.net This method has been used to map the DNA-binding domain of proteins like human replication protein A and Cdc13 in yeast. oup.comresearchgate.net

This approach has been successfully applied in a procedure known as crosslinking SELEX, where an RNA library substituted with 5-iodouracil is used to select for high-affinity RNA ligands (aptamers) that also covalently bind to a target protein, such as the HIV-1 Rev protein. pnas.org

Table 2: Applications in Ligand Binding and Target ID

TechniqueKey ReagentMechanismResearch Goal
Photochemical Cross-linkingOligonucleotide with 5-iodouracilUV light induces a covalent bond between the iodinated base and a bound protein. researchgate.netglenresearch.comIdentify specific amino acids at the protein-nucleic acid interface. oup.comresearchgate.net
Crosslinking SELEXRNA library with 5-iodouracilIterative selection for RNAs that both bind and photocrosslink to a target protein. pnas.orgIsolate high-affinity RNA aptamers that can covalently attach to a target. pnas.org

Precursor for Advanced Radiopharmaceutical Research (Probe Development)

The iodine atom in 5-iodo-orotic acid makes it a valuable precursor for the synthesis of radiopharmaceuticals. The stable iodine can be chemically replaced with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, Iodine-125, or Iodine-131. This process, known as radiolabeling, creates probes that can be detected externally, making them suitable for diagnostic imaging or targeted radiotherapy.

Derivatives of 5-iodo-orotic acid, such as 5-iodo-2'-deoxyuridine, have long been a focus of this research. beilstein-journals.org Once radiolabeled with an appropriate iodine isotope, these pyrimidine analogs can be used to visualize processes like cellular proliferation or viral replication in vivo using imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). The choice of isotope depends on the desired application, with different isotopes offering different half-lives and emission properties suitable for imaging or therapy. nih.gov The development of efficient methods for the iodination of pyrimidine bases and nucleosides is a key area of research to support these applications. cdnsciencepub.com

Table 3: Relevant Iodine Isotopes for Radiopharmaceutical Development

IsotopeHalf-LifeEmission TypePrimary Application
Iodine-123 (¹²³I)13.2 hoursGammaDiagnostic Imaging (SPECT)
Iodine-124 (¹²⁴I)4.2 daysPositron (β+)Diagnostic Imaging (PET)
Iodine-125 (¹²⁵I)59.4 daysGamma (low energy)Radioimmunoassays, brachytherapy
Iodine-131 (¹³¹I)8.0 daysBeta (β-), GammaTherapy and Imaging (Theranostics)

Advanced Structural Characterization and Mechanistic Studies of 5 Iodoorotic Acid and Its Complexes

X-ray Crystallography Applications

X-ray crystallography is a primary technique for determining the precise atomic and molecular structure of a crystalline compound, revealing details about chemical bonds and molecular conformation. wikipedia.org It has been instrumental in structural biology, providing detailed three-dimensional structures of macromolecules like proteins and nucleic acids. bcm.eduresearchgate.net This technique allows for the visualization of how a ligand, such as 5-iodoorotic acid, binds to its target, offering crucial information for structure-based drug design. bcm.edu

X-ray crystallography has been successfully employed to determine the structures of various macromolecules in complex with this compound (or its conjugate base, 5-iodoorotate). proteopedia.orgweizmann.ac.il This method is not limited by the size of the molecule, making it suitable for studying large protein complexes. bcm.edu The resulting structures provide high-resolution information about the stereochemistry of molecular interactions that are fundamental to the biological function of the macromolecule. bcm.edu

Table 1: Representative PDB Entries of Macromolecules Complexed with Orotate (B1227488) Analogs
PDB IDMacromoleculeOrganismLigand(s)Resolution (Å)
3W1NDihydroorotate (B8406146) Dehydrogenase ALactococcus lactisThis compound, FMN2.10
1OPROrotate PhosphoribosyltransferaseSalmonella typhimuriumOrotic Acid, PRPP2.30 rcsb.org
4RR4Dihydroorotate Dehydrogenase (Quinone), MitochondrialHomo sapiensOrotic Acid, FMN2.38 nih.gov

The active site of an enzyme is the specific region where a substrate binds and the chemical reaction is catalyzed. wikipedia.org X-ray crystallography provides a static picture of the enzyme's active site, revealing the precise arrangement of amino acid residues that interact with a bound ligand like this compound. wikipedia.orgslideshare.net This structural information is critical for understanding the enzyme's mechanism and for designing specific inhibitors. wikipedia.org

Studies on orotate phosphoribosyltransferase (OPRTase), an enzyme in the pyrimidine (B1678525) nucleotide biosynthesis pathway, illustrate this application. ebi.ac.uk The crystal structure of OPRTase from Salmonella typhimurium complexed with its substrates, orotic acid and phosphoribosyl pyrophosphate (PRPP), revealed a solvent-inaccessible crevice where the orotate ring binds, defined by specific hydrogen bond donors and acceptors that ensure base specificity. rcsb.orgnih.gov Although this specific structure used orotic acid, it serves as a precise model for how a substituted analog like this compound would be positioned. The iodine atom at the C5 position would occupy a specific region within this pocket, and its interactions (or steric clashes) with surrounding residues would determine its binding affinity and inhibitory potential.

Similarly, crystallographic studies of dihydroorotate dehydrogenase (DHODH) have mapped its active site. ebi.ac.uk The structure of human DHODH shows a tunnel leading to the flavin mononucleotide (FMN) cofactor, where inhibitors bind. researchgate.net The analysis of these complexes shows how different chemical groups on the inhibitor molecule interact with amino acid residues lining this tunnel, providing a blueprint for designing new and more potent inhibitors. researchgate.net

Crystallographic data allows for the detailed mapping of the network of noncovalent interactions between a protein and a ligand. plos.org These interactions, which include hydrogen bonds, electrostatic interactions, and hydrophobic contacts, are crucial for stabilizing the protein-ligand complex. slideshare.netplos.org Identifying the specific amino acid residues involved in these interactions is a key aspect of understanding molecular recognition. nih.gov

In the context of this compound, crystallographic analysis of its complexes would reveal how the carboxylate group, the pyrimidine ring nitrogens and oxygens, and the iodine atom each contribute to binding. For example, in the active site of OPRTase, the carboxylate group of orotate typically forms key salt bridges or hydrogen bonds. rcsb.orgnih.gov The pyrimidine ring itself is often involved in stacking interactions, while the iodine atom of this compound would introduce a new potential site for halogen bonding or hydrophobic interactions within the binding pocket. nih.gov The precise geometry and nature of these interactions, as determined by X-ray diffraction, provide a complete picture of the ligand's binding mode. plos.org This detailed interaction map is essential for explaining the compound's biological activity and for the rational design of new molecules with improved efficacy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. aocs.org Unlike crystallography, which provides a static picture of a molecule in a crystal lattice, NMR can reveal information about the conformational flexibility and intermolecular interactions of molecules as they exist in a more biologically relevant solution state. auremn.org.brnih.gov

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. NMR spectroscopy is a primary tool for conformational analysis in solution. auremn.org.br For orotic acid and its derivatives, NMR can be used to determine the preferred orientation of the carboxylic acid group relative to the pyrimidine ring.

Studies on various 5-substituted orotic acid derivatives have utilized 13C NMR chemical shifts in conjunction with computational methods to analyze their conformational stability. semanticscholar.orgresearchgate.net These investigations have shown that most 5-substituted orotic acids, including halogenated derivatives, tend to exist in a planar conformation. researchgate.net Furthermore, analysis of the internal rotation of the carboxylic group suggests that the syn conformation, where the C=O of the carboxyl group is oriented on the same side as the N1 of the pyrimidine ring, is generally more stable due to favorable conjugative interactions. researchgate.net It was also determined that the diketo tautomeric form is the most stable compared to zwitterionic or enol forms. researchgate.net This conformational preference is a critical piece of information, as the specific shape of the molecule dictates how it can fit into and interact with an enzyme's active site.

Table 2: Conformational Insights from NMR and Computational Studies
Compound ClassKey FindingMethodologyReference
5-Substituted Orotic AcidsPrimarily exist in a planar conformation.13C NMR, LFER, DFT researchgate.net
5-Substituted Orotic AcidsThe diketo tautomer is the most stable form.DFT Calculations researchgate.net
5-Substituted Orotic AcidsThe syn conformation of the carboxylic group is favored.DFT Calculations researchgate.net

NMR spectroscopy is exceptionally well-suited for studying the interactions between a small molecule ligand and a macromolecular target like a protein. nih.gov When a ligand such as this compound binds to a protein, changes can be observed in the NMR signals of either the ligand or the protein. researchgate.net These changes provide valuable information for identifying the binding site and determining the affinity of the interaction. nih.govunl.edu

Ligand-based NMR methods monitor the NMR signals of the small molecule. researchgate.net Upon binding to a large protein, the ligand's signals often broaden, and their intensity decreases, an effect that can be used to screen for binding and even estimate the dissociation constant (Kd). unl.edu

Receptor-based methods, such as chemical shift mapping, monitor changes in the protein's NMR spectrum. nih.gov By observing which of the protein's amino acid residues experience a change in their NMR signals upon addition of the ligand, it is possible to map the binding site on the protein's surface. nih.gov More advanced NMR techniques, like Nuclear Overhauser Effect (NOE) experiments, can provide distance information between atoms of the ligand and atoms of the protein, which can be used to calculate a high-resolution three-dimensional structure of the complex in solution. rsc.org These NMR-based approaches are complementary to X-ray crystallography and are particularly powerful for studying dynamic interactions that are difficult to capture in a crystal. diva-portal.org

Dynamic Studies of this compound in Biological Systems

Dynamic studies involving 5-iodo-orotic acid in biological systems focus on its role as a pyrimidine analog and its potential to interfere with nucleic acid metabolism. As an analog of orotic acid, a key precursor in the de novo synthesis of pyrimidines, 5-iodo-orotic acid is investigated for its ability to be recognized and processed by enzymes in this pathway, leading to time-dependent metabolic consequences. nih.govwikipedia.org

Research has shown that for an analog to inhibit the conversion of orotic acid to uridine (B1682114) nucleotides, it generally needs to be a 5-substituted version of orotic acid. researchgate.net For instance, radioactively labeled orotic acid is readily incorporated into RNA, and this process is crucial for subsequent DNA biosynthesis. scispace.com Dynamic studies would track the uptake of 5-iodo-orotic acid by cells and its subsequent metabolic fate over time. Such studies often reveal that the inhibitory effects of pyrimidine analogs can occur at various stages, including the monophosphate or triphosphate level, after being metabolized by cellular enzymes. aacrjournals.org

The biological activity of 5-halogenated orotic acid analogs has been observed to follow a specific order of effectiveness, with fluorine being the most active, followed by chlorine and bromine, while iodo-substituted compounds historically showed less activity in some contexts. researchgate.net However, studies on related compounds like 5-iododeoxyuridine have demonstrated significant inhibitory effects on the utilization of precursors like orotic acid and formate (B1220265) for DNA synthesis. aacrjournals.org Dynamic studies help elucidate these time- and concentration-dependent inhibitions. For example, experiments can measure the rate of incorporation of labeled natural precursors (like [¹⁴C]orotic acid) into DNA or RNA in the presence of 5-iodo-orotic acid to quantify the extent of metabolic disruption over several hours. scispace.comnih.gov These investigations are critical for understanding how the compound perturbs the normal flux of metabolites through the pyrimidine pathway, which is essential for cell proliferation. scispace.com

Mass Spectrometry (MS) Techniques in Research

Mass spectrometry (MS) is an indispensable analytical tool in the study of 5-iodo-orotic acid and its biological implications. It enables precise molecular characterization, sensitive quantification, and broad-scale analysis of the metabolic and proteomic changes induced by the compound.

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is fundamental for the unambiguous identification and structural characterization of 5-iodo-orotic acid. Unlike unit mass resolution, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which allows for the determination of a molecule's elemental formula from its exact mass. nih.govresearchgate.net This capability is crucial for distinguishing 5-iodo-orotic acid from other compounds with the same nominal mass.

For 5-iodo-orotic acid (C₅H₃IN₂O₄), the precise mass is used to confirm its identity in complex biological samples. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can resolve isotopic patterns, which is particularly useful for iodine-containing compounds due to the distinctive isotopic signature of iodine. nih.govresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) coupled with HRMS allows for detailed structural elucidation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which serves as a molecular fingerprint. For orotic acid, a known fragmentation is the loss of CO₂ (decarboxylation), and similar fragmentation pathways would be expected for its iodo-analog, providing structural confirmation. unifi.it

Table 1: High-Resolution Mass Spectrometry Data for this compound
ParameterValue/DescriptionReference
Chemical FormulaC₅H₃IN₂O₄
Monoisotopic Mass281.91375 u
Ionization ModeTypically Electrospray Ionization (ESI) in negative mode ([M-H]⁻) unifi.it
Expected [M-H]⁻ Ionm/z 280.9065
Key MS/MS FragmentDecarboxylation (-CO₂) leading to a fragment ion of 5-iodouracil (B140508) unifi.it
InstrumentationLC-HRMS (e.g., Q-TOF, Orbitrap) nih.govresearchgate.net

Application in Metabolomic and Proteomic Profiling in the Presence of this compound

The introduction of 5-iodo-orotic acid into a biological system is expected to cause significant perturbations in cellular metabolism and protein expression, which can be comprehensively analyzed using metabolomic and proteomic profiling. wikipedia.org These MS-based "omics" technologies provide a global snapshot of the molecular changes, offering insights into the compound's mechanism of action. wikipedia.orguj.ac.za

Metabolomic Profiling: Metabolomics is used to identify and quantify the complete set of small-molecule metabolites in a biological sample. uj.ac.zafrontiersin.org In the context of 5-iodo-orotic acid, which is an analog of a key metabolite in pyrimidine synthesis, its primary impact would be on the nucleotide metabolism pathway. aacrjournals.org As a potential inhibitor of the enzyme UMP synthase (which comprises orotate phosphoribosyltransferase and OMP decarboxylase), 5-iodo-orotic acid could lead to a metabolic bottleneck. nih.govwikipedia.org A metabolomics study would likely reveal:

Accumulation of Precursors: A significant increase in the intracellular concentration of orotic acid, the substrate of the inhibited enzyme. aacrjournals.org

Depletion of Products: A decrease in the levels of UMP and downstream pyrimidine nucleotides like UTP, CTP, and TTP, a condition known as pyrimidine starvation. aacrjournals.org

These changes can be precisely quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics platforms. nih.govplos.org

Proteomic Profiling: Proteomics analyzes the entire protein complement of a cell or tissue. wikipedia.org The metabolic stress induced by 5-iodo-orotic acid, such as pyrimidine starvation, would trigger downstream changes in protein expression. A quantitative proteomic analysis, often using techniques like tandem mass tag (TMT) labeling or label-free quantification, could identify these changes. biorxiv.orgnih.gov Expected findings from a proteomic study might include:

Upregulation of Stress Response Proteins: Increased expression of proteins involved in DNA damage response (e.g., H2A.X phosphorylation) and cellular stress pathways. aacrjournals.orgbiorxiv.org

Downregulation of Proliferation-Associated Proteins: Decreased abundance of proteins required for cell cycle progression and DNA replication, reflecting the lack of necessary nucleotide building blocks. nih.gov

Compensatory Metabolic Enzyme Changes: Alterations in the expression of enzymes in related metabolic pathways, such as purine (B94841) or amino acid metabolism, as the cell attempts to adapt to the pyrimidine shortage. nih.govresearchgate.net

Table 2: Expected Metabolomic and Proteomic Changes Induced by this compound
Omics PlatformAnticipated EffectKey Molecules/Pathways AffectedReference
MetabolomicsSubstrate AccumulationOrotic Acid aacrjournals.org
Product DepletionUMP, UTP, CTP, dTTP (Pyrimidine Starvation) aacrjournals.org
ProteomicsStress ResponseDNA Damage Response Proteins aacrjournals.orgbiorxiv.org
Inhibition of GrowthCell Cycle and Replication Proteins nih.gov
Metabolic AdaptationEnzymes in Purine and Amino Acid Metabolism researchgate.netplos.org

Isotope-Labeled Studies in Research Contexts

Isotope labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of compounds and to achieve highly accurate quantification. otsuka.co.jpscience.gov For 5-iodo-orotic acid, isotope labeling can be applied in several ways.

Stable Isotope Labeling for Quantification: A version of 5-iodo-orotic acid synthesized with stable isotopes (e.g., ¹³C, ¹⁵N) can serve as an ideal internal standard for quantitative MS analysis. otsuka.co.jp By adding a known amount of the heavy-labeled standard to a biological sample, the endogenous, unlabeled compound can be measured with very high precision and accuracy. This isotope dilution mass spectrometry (IDMS) approach corrects for variations in sample preparation and instrument response, and is considered a gold-standard quantification method.

Metabolic Tracing: Using isotopically labeled 5-iodo-orotic acid (e.g., with ¹³C or ¹⁵N in the pyrimidine ring) allows researchers to track its journey through metabolic pathways. mdpi.com For example, if the compound is metabolized rather than acting solely as an inhibitor, MS can detect the labeled atoms in downstream products. This helps to determine if 5-iodo-orotic acid is, for instance, converted into an iodo-UMP analog and subsequently incorporated into RNA. nih.gov Studies using [7-¹⁴C]orotic acid have successfully tracked its conversion to UMP and the release of labeled CO₂, providing a model for how a labeled version of 5-iodo-orotic acid could be used to measure enzyme activity and metabolic flux. nih.gov

Table 3: Applications of Isotope-Labeled this compound in Research
IsotopeApplicationResearch GoalReference
¹³C, ¹⁵N (Stable)Isotope Dilution Mass Spectrometry (IDMS)Accurate quantification of 5-iodo-orotic acid in biological matrices (e.g., plasma, urine, cell extracts). otsuka.co.jp
¹³C, ¹⁵N (Stable)Metabolic Flux AnalysisTracing the incorporation of the pyrimidine backbone into downstream metabolites to map its metabolic fate. mdpi.com
¹⁴C, ³H (Radioactive)Radiometric Tracer StudiesTracking incorporation into macromolecules like RNA and DNA to assess biological activity and mechanism. scispace.comnih.gov

Future Directions and Emerging Research Avenues

Computational Modeling and Simulation of 5-Iodoorotic Acid Interactions

Computational modeling and molecular dynamics simulations are becoming indispensable tools in modern drug discovery and molecular biology. acs.orgnih.gov These techniques offer a window into the dynamic interactions between small molecules like 5-iodo-orotic acid and their biological targets at an atomic level.

Future computational studies are expected to focus on several key areas. Advanced simulations can elucidate the precise binding modes of 5-iodo-orotic acid with target enzymes, such as orotidine-5'-monophosphate decarboxylase (ODCase). researchgate.netnih.gov By understanding these interactions, researchers can predict the effects of structural modifications to the molecule, potentially leading to the design of more potent and selective inhibitors. researchgate.netresearchgate.net For instance, simulations can model how the iodine atom at the C5 position influences binding affinity and conformational changes within the active site of an enzyme. mdpi.com

Molecular dynamics simulations can also predict the kinetic and thermodynamic profiles of these interactions, offering insights that are often difficult to obtain through experimental methods alone. acs.orgnih.gov This can help in understanding the mechanisms of action and resistance. Furthermore, quantum mechanics/molecular mechanics (QM/MM) approaches can be employed to study the electronic effects of the iodo-substituent on the reactivity of the orotic acid scaffold.

Table 1: Potential Computational Approaches for this compound Research

Computational MethodResearch FocusPotential Outcomes
Molecular Docking Predicting the binding orientation of 5-iodo-orotic acid and its derivatives within the active sites of target proteins.Identification of key interacting residues and generation of hypotheses for lead optimization. researchgate.net
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of 5-iodo-orotic acid-protein complexes over time.Understanding the stability of binding, conformational changes, and the role of solvent molecules. acs.orgnih.gov
Free Energy Calculations Quantifying the binding affinity of 5-iodo-orotic acid to its biological targets.Prioritization of potential drug candidates and understanding the energetic contributions of different molecular fragments.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying the electronic structure and reactivity of 5-iodo-orotic acid within the enzyme active site.Elucidation of reaction mechanisms and the role of the iodine atom in modulating electronic properties.

Development of Novel this compound-Based Chemical Probes

The unique chemical properties of the iodo-group make 5-iodo-orotic acid an excellent starting point for the development of sophisticated chemical probes. The carbon-iodine bond can participate in a variety of coupling reactions, such as the Sonogashira and Suzuki reactions, allowing for the attachment of various functional groups. researchgate.netusp.br

One promising direction is the synthesis of fluorescently labeled 5-iodo-orotic acid derivatives. These probes can be used in cellular imaging studies to visualize the localization and trafficking of the molecule within cells and to study its interactions with target proteins in real-time. Another avenue is the development of photoaffinity labels, where a photoreactive group is attached to the 5-iodo-orotic acid scaffold. Upon photoactivation, these probes can covalently bind to their target proteins, enabling their identification and characterization.

Furthermore, the synthesis of biotinylated or "clickable" derivatives of 5-iodo-orotic acid can facilitate pull-down assays to identify its binding partners within the cellular proteome. acs.org This approach can uncover novel targets and pathways modulated by this compound. The versatility of the iodo-substituent allows for the creation of a diverse library of chemical probes to investigate the multifaceted biological activities of 5-iodo-orotic acid. scispace.comresearchgate.net

Table 2: Examples of this compound-Based Chemical Probes

Probe TypeFunctional GroupApplicationResearch Goal
Fluorescent Probe Fluorophore (e.g., FITC, Rhodamine)Cellular imaging, Fluorescence Resonance Energy Transfer (FRET)To visualize the subcellular localization and dynamics of 5-iodo-orotic acid and its interactions with target proteins.
Photoaffinity Label Photoreactive group (e.g., azirine, benzophenone)Target identification and validationTo covalently label and identify the direct binding partners of 5-iodo-orotic acid in a complex biological sample.
Biotinylated Probe Biotin (B1667282)Affinity purification, pull-down assaysTo isolate and identify proteins that interact with 5-iodo-orotic acid from cell lysates.
"Clickable" Probe Alkyne or Azide (B81097) groupBioorthogonal chemistry, in situ labelingTo specifically label and visualize 5-iodo-orotic acid or its metabolic products in living systems. acs.org

Interdisciplinary Approaches in Biological and Chemical Sciences Research

The full potential of 5-iodo-orotic acid research can be realized through synergistic collaborations between different scientific disciplines. A combination of synthetic organic chemistry, biochemistry, molecular biology, and computational science will be crucial for a comprehensive understanding of its biological effects.

Synthetic chemists can focus on developing efficient and scalable routes for the synthesis of 5-iodo-orotic acid and its derivatives. researchgate.netscispace.com This includes the exploration of novel catalytic methods for the iodination of the orotic acid scaffold and for subsequent functionalization. researchgate.net Biochemists and molecular biologists can then utilize these compounds to investigate their effects on enzymatic activity, gene expression, and cellular signaling pathways. nih.govnih.gov For example, studies could explore its impact on pyrimidine (B1678525) metabolism and its potential role in modulating cellular processes like proliferation and differentiation. nih.gov

The integration of high-throughput screening technologies with these interdisciplinary efforts can accelerate the discovery of new biological activities and therapeutic applications for 5-iodo-orotic acid derivatives. By combining detailed mechanistic studies with broader systems-level analyses, researchers can build a comprehensive picture of how this compound exerts its effects, paving the way for its potential translation into clinical applications.

Q & A

Q. How can contradictory results in the biological activity of this compound derivatives be analyzed methodologically?

  • Methodology :
  • Perform sensitivity analysis to identify confounding variables (e.g., cell line heterogeneity, assay endpoints).
  • Use hierarchical clustering to group studies by experimental design and identify patterns in activity outliers .
  • Advanced Approach : Apply machine learning to integrate omics data (e.g., transcriptomic profiles) and predict structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.